molecular formula C21H31N3O3S B6061257 3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine

3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine

Cat. No.: B6061257
M. Wt: 405.6 g/mol
InChI Key: BCMOXQNZZLTJAN-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine is a complex organic compound with a unique structure that combines a piperidine ring, an imidazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves the cyclization of a linear precursor containing the necessary functional groups.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)phenylboronic acid
  • Methyl 3-(methylsulfonyl)propanoate

Uniqueness

3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-27-17-19-11-6-12-23(15-19)16-20-14-22-21(28(2,25)26)24(20)13-7-10-18-8-4-3-5-9-18/h3-5,8-9,14,19H,6-7,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMOXQNZZLTJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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